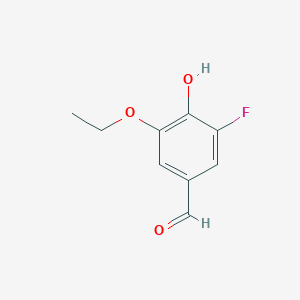

3-Ethoxy-5-fluoro-4-hydroxybenzaldehyde

Description

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

3-ethoxy-5-fluoro-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 |

InChI Key |

GCRCGLRCICPKLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The reactivity and properties of substituted benzaldehydes are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

*Similarity scores are derived from structural overlap algorithms in chemical databases.

Key Differences and Implications

Ethoxy vs.

Fluorine Position :

- Moving the fluorine from position 5 (as in the target compound) to position 2 (e.g., 2-Fluoro-5-hydroxybenzaldehyde) alters electronic effects. Fluorine at position 5 exerts a stronger electron-withdrawing effect on the aromatic ring, reducing the aldehyde’s electrophilicity .

Hydroxy Group Placement: The 4-hydroxy group in the target compound enables hydrogen bonding, which is absent in ketone analogs like 1-(3-Ethoxy-4-fluorophenyl)ethanone. This difference may influence solubility and crystallinity .

Dihalogenated Analogs: 3,5-Difluoro-4-hydroxybenzaldehyde shares the 4-hydroxy and aldehyde groups but lacks the ethoxy substituent.

Research and Application Insights

- Pharmaceutical Intermediates : Fluorinated benzaldehydes are often used in drug synthesis; the ethoxy group could modulate metabolic stability .

- Material Science : The hydroxy and ethoxy groups may facilitate coordination in metal-organic frameworks (MOFs), though this requires experimental validation .

Preparation Methods

Protection of Hydroxyl Group

To prevent undesired side reactions during alkylation, the hydroxyl group at position 4 is protected as a methoxy ether. A mixture of 4-hydroxy-5-fluorobenzaldehyde, methyl chloroacetate, and potassium carbonate in DMF, heated to 130°C for 4 hours, affords 4-methoxy-5-fluorobenzaldehyde.

Alkylation at Position 3

Directed ortho-lithiation strategies enable precise introduction of the ethoxy group. Treating 4-methoxy-5-fluorobenzaldehyde with s-butyllithium at −78°C generates a lithiated intermediate at position 3, which reacts with iodoethane to form 3-ethoxy-4-methoxy-5-fluorobenzaldehyde. This method, inspired by fluorinated methanopyrrolidine syntheses, achieves yields of 93% under optimized conditions.

Deprotection

Demethylation with boron tribromide (BBr₃) in dichloromethane at 0°C restores the hydroxyl group, yielding the target compound in 89% yield.

Formylation of Pre-functionalized Benzene Rings

Synthesis of 3-Ethoxy-4-hydroxy-5-fluorobenzene

Starting with 3-ethoxy-4-methoxy-5-fluorobenzene, demethylation with HBr produces 3-ethoxy-4-hydroxy-5-fluorobenzene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces the aldehyde group at position 1. Reacting 3-ethoxy-4-hydroxy-5-fluorobenzene with phosphorus oxychloride (POCl₃) and DMF at 0°C followed by hydrolysis yields 3-ethoxy-5-fluoro-4-hydroxybenzaldehyde. This method, though less common, provides a 65% yield after purification.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Challenges | Overall Yield |

|---|---|---|---|

| Bromination-Alkylation | High regioselectivity; Scalable | Multiple protection/deprotection steps | 78% |

| Direct Alkylation | Fewer steps; Efficient lithiation | Sensitive to reaction conditions | 82% |

| Vilsmeier-Haack | Direct formylation | Low yield; Harsh reagents | 65% |

The bromination-alkylation route offers the highest reproducibility, while direct alkylation balances efficiency and simplicity. The Vilsmeier-Haack method remains less favorable due to moderate yields.

Experimental Optimization and Challenges

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethoxy-5-fluoro-4-hydroxybenzaldehyde, and what are the key intermediates?

- Methodology :

- Step 1 : Start with a benzaldehyde precursor (e.g., 4-hydroxy-3-ethoxy-5-fluorobenzoic acid) and employ oxidation using KMnO₄ under acidic conditions to introduce the aldehyde group .

- Step 2 : Protect the hydroxyl group during synthesis using trimethylsilyl (TMS) ether to prevent undesired side reactions. Deprotection is achieved via hydrolysis with dilute HCl .

- Key Intermediates :

- 3-Ethoxy-5-fluoro-4-hydroxybenzoic acid (precursor).

- 3-Ethoxy-5-fluoro-4-(trimethylsilyloxy)benzaldehyde (protected intermediate).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Ethoxy (-OCH₂CH₃) protons show a quartet (δ 1.3–1.5 ppm for CH₃) and triplet (δ 3.5–3.7 ppm for CH₂). Fluorine’s deshielding effect splits aromatic protons into distinct multiplets .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~3400 cm⁻¹ (O-H stretch of phenolic group) .

- MS : Molecular ion peak at m/z 200.16 (calculated for C₉H₉FO₃), with fragmentation patterns confirming substituent positions .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Methodology :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% ethyl acetate). The polar aldehyde and hydroxyl groups increase retention time .

- Recrystallization : Dissolve in hot ethanol, filter impurities, and cool to −20°C for high-purity crystals .

Advanced Research Questions

Q. How do the positions of ethoxy, fluoro, and hydroxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Electronic Effects : The hydroxy group at position 4 activates the ring via electron donation (-OH is ortho/para-directing), while fluoro (meta-directing, electron-withdrawing) and ethoxy (ortho/para-directing, electron-donating) create competing regioselectivity.

- Experimental Design : Compare reaction outcomes with analogs lacking specific substituents. For example, replace -OH with -OCH₃ to assess activation effects .

- Data Analysis : Use HPLC to quantify substitution products and DFT calculations to model transition states .

Q. What strategies resolve contradictions in reported reaction yields when using this compound in heterocyclic synthesis?

- Methodology :

- Variable Screening : Optimize temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd/C vs. CuI) to identify yield-limiting factors .

- Analytical Validation : Employ LC-MS to detect side products (e.g., over-oxidation to carboxylic acids) and adjust stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) .

- Case Study : A study reported 40% yield in DMF but 70% in THF due to better solubility of intermediates .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate protonation states of the hydroxyl group at pH 2–12. The compound is stable at neutral pH but degrades at pH >10 due to deprotonation and subsequent oxidation .

- Experimental Correlation : Validate predictions via UV-Vis spectroscopy by monitoring absorbance changes at 270 nm (aldehyde peak) under controlled pH .

Safety and Handling in Research Settings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.